Cas no 77554-90-6 (2-propyloxane-4-carboxylic acid)

2-propyloxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-propyloxane-4-carboxylic acid
- SCHEMBL3354426
- STL562262
- CS-0232738
- 2-propyltetrahydro-2H-pyran-4-carboxylicacid
- Z1192344107
- 77554-90-6
- EN300-128422
- 2-propyltetrahydro-2H-pyran-4-carboxylic acid
- CDA55490
- AKOS013417512
-
- インチ: InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)
- InChIKey: SJSIHSLNLYLNAU-UHFFFAOYSA-N
- SMILES: CCCC1CC(CCO1)C(O)=O
計算された属性
- 精确分子量: 172.109944368Da
- 同位素质量: 172.109944368Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.4
2-propyloxane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128422-0.1g |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 0.1g |
$317.0 | 2023-07-06 | |
Enamine | EN300-128422-0.5g |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 0.5g |
$713.0 | 2023-07-06 | |
Enamine | EN300-128422-1.0g |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 1.0g |
$914.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10849-10G |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 10g |
¥ 19,734.00 | 2023-04-13 | |
TRC | B524888-100mg |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 100mg |
$ 340.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10849-5G |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 5g |
¥ 11,840.00 | 2023-04-13 | |
Aaron | AR01A60X-100mg |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 100mg |
$461.00 | 2025-02-09 | |
Enamine | EN300-128422-10000mg |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95.0% | 10000mg |
$3929.0 | 2023-10-01 | |
A2B Chem LLC | AV52885-250mg |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 250mg |
$511.00 | 2024-04-19 | |
A2B Chem LLC | AV52885-2.5g |
2-propyloxane-4-carboxylic acid |
77554-90-6 | 95% | 2.5g |
$1921.00 | 2024-04-19 |
2-propyloxane-4-carboxylic acid 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
2-propyloxane-4-carboxylic acidに関する追加情報
2-Propyloxane-4-Carboxylic Acid (CAS No. 77554-90-6): A Comprehensive Overview
2-Propyloxane-4-carboxylic acid, also known by its CAS number 77554-90-6, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound, characterized by its oxane ring and carboxylic acid group, exhibits a range of chemical properties that make it suitable for various applications. Recent studies have highlighted its potential in fields such as polymer synthesis, pharmaceuticals, and agricultural chemistry.
The molecular structure of 2-propyloxane-4-carboxylic acid consists of a six-membered cyclic ether (oxane) with a propyl group at the 2-position and a carboxylic acid group at the 4-position. This arrangement imparts the compound with unique physical and chemical properties, including its ability to participate in various types of chemical reactions, such as esterification, amide formation, and polymerization. The presence of the carboxylic acid group also contributes to its ability to form salts, which can be useful in different industrial processes.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2-propyloxane-4-carboxylic acid. One such method involves the oxidation of the corresponding alcohol derivative using oxidizing agents like Jones reagent or mCPBA. Another approach utilizes biocatalytic methods, where enzymes such as laccases or peroxidases are employed to achieve selective oxidation. These methods not only enhance the efficiency of synthesis but also align with the growing demand for sustainable and eco-friendly chemical processes.
The applications of 2-propyloxane-4-carboxylic acid are diverse and expanding rapidly. In the field of polymer science, this compound has been explored as a monomer for synthesizing biodegradable polymers, which are increasingly sought after due to their environmental benefits. For instance, researchers have successfully synthesized polyesters from this compound that exhibit excellent biodegradability under composting conditions. Additionally, its ability to form stable esters and amides makes it a valuable intermediate in the synthesis of more complex molecules.
In pharmaceutical research, 2-propyloxane-4-carboxylic acid has shown promise as a building block for drug delivery systems. Its unique structure allows for the incorporation of functional groups that can enhance drug solubility, stability, and bioavailability. Recent studies have demonstrated its potential in designing nanoparticles for targeted drug delivery, where the compound serves as a stabilizing agent due to its amphiphilic nature.
The agricultural sector has also benefited from the properties of this compound. It has been investigated as a component in formulations designed to improve soil fertility and plant growth. For example, derivatives of 2-propyloxane-4-carboxylic acid have been shown to act as effective chelating agents, facilitating the uptake of essential nutrients by plants while reducing the bioavailability of heavy metals in contaminated soils.
From an environmental perspective, understanding the behavior of 2-propyloxane-4-carboxylic acid in different ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aquatic environments. However, further research is needed to assess its long-term impact on soil microorganisms and aquatic life under varying environmental conditions.
In conclusion, 2-propyloxane-4-carboxylic acid (CAS No. 77554-90-6) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and versatile reactivity continue to drive innovative research aimed at harnessing its potential for sustainable development. As new synthetic methods and applications emerge, this compound is poised to play an even more significant role in advancing modern chemistry and technology.
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